JB062

Myosin ATPase inhibition Skeletal muscle myosin Structure-activity relationship

Researchers requiring skeletal myosin II inhibition without cardiac or smooth muscle cross-reactivity face limited options-blebbistatin inhibits smooth muscle myosin (IC₅₀ ~3 μM), confounding mixed-tissue experiments. JB062 (CAS 2417988-00-0), a 4-hydroxycoumarin imine derivative, delivers isoform-validated selectivity confirmed in actin-activated ATPase assays. • Skeletal myosin IC₅₀: 1.6 μM (5.7× more potent than analog JB061) • Cardiac/skeletal selectivity ratio: 3.4 (skeletal-preferring) • Smooth muscle myosin II: IC₅₀ >100 μM (vs. blebbistatin ~3 μM) • Cancer-selective cytotoxicity: CC₁₀ = 36 μM; spares normal cells • ≥98% purity; ambient-temperature stable for global shipment

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
Cat. No. B15139701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJB062
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC(=NCC1=CC=C(C=C1)OC)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H17NO4/c1-12(20-11-13-7-9-14(23-2)10-8-13)17-18(21)15-5-3-4-6-16(15)24-19(17)22/h3-10,21H,11H2,1-2H3
InChIKeyVNZQIXKYYHQDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JB062: Selective Nonmuscle Myosin II Inhibitor


JB062 (compound 6b; CAS 2417988-00-0) is a synthetic 4-hydroxycoumarin imine derivative that functions as a nonmuscle myosin II inhibitor [1]. It belongs to a series of advanced analogs developed from the lead compound BHC (3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one), designed to explore structure-activity relationships for muscle myosin II ATPase inhibition [2]. JB062 exhibits potent inhibition of skeletal muscle myosin with an IC₅₀ of 1.6 μM and cardiac muscle myosin with an IC₅₀ of 5.4 μM, while showing minimal activity against smooth muscle myosin II (IC₅₀ >100 μM) [3]. The compound demonstrates selective cytotoxicity toward human cancer cells relative to normal cells and is indicated for research applications in muscle spasticity, chronic musculoskeletal pain, and hypertrophic cardiomyopathy [4].

Why JB062 Cannot Be Substituted


Myosin II inhibitors within the 4-hydroxycoumarin imine class exhibit profound isoform selectivity differences driven by subtle modifications to the imine nitrogen side chain [1]. As demonstrated in direct comparative studies, even structurally adjacent analogs such as JB061 (6a) and JB062 (6b) display inverted selectivity profiles for cardiac versus skeletal myosin, with JB061 preferentially inhibiting cardiac myosin (IC₅₀ 4.4 μM cardiac vs. 9.1 μM skeletal) while JB062 favors skeletal myosin (IC₅₀ 1.6 μM skeletal vs. 5.4 μM cardiac) [2]. Furthermore, cytotoxicity parameters vary substantially across the series—CC₁₀ values range from 36 μM (JB062) to 339 μM (JB059)—meaning that substitution without empirical validation risks either unexpected toxicity or insufficient target engagement in cellular models [3]. Cross-class substitution with widely used myosin inhibitors such as blebbistatin introduces additional confounds, as blebbistatin inhibits smooth muscle myosin (IC₅₀ ~3–80 μM) whereas JB062 shows negligible smooth muscle activity (IC₅₀ >100 μM) [4]. These quantitative divergences make generic interchange scientifically unsound.

JB062 Comparative Evidence


Skeletal Myosin Inhibition Potency

JB062 inhibits skeletal muscle myosin ATPase activity with an IC₅₀ of 1.6 ± 0.2 μM [1]. This represents a 5.7-fold improvement in potency over its direct structural analog JB061 (6a; IC₅₀ = 9.1 ± 1.4 μM) and a 1.6-fold improvement over JB058 (5d; IC₅₀ = 2.5 ± 0.2 μM) when measured in the same actin-activated ATPase assay system [2]. The enhanced skeletal myosin potency of JB062 relative to these comparators is statistically significant (p < 0.05 based on reported standard deviations).

Myosin ATPase inhibition Skeletal muscle myosin Structure-activity relationship 4-Hydroxycoumarin imine

Cardiac Myosin Inhibition Potency

Against cardiac muscle myosin, JB062 exhibits an IC₅₀ of 5.4 ± 0.7 μM [1]. This potency is 1.5-fold higher than that of JB058 (5d; IC₅₀ = 8.1 ± 1.9 μM) but 1.2-fold lower than JB061 (6a; IC₅₀ = 4.4 ± 0.5 μM) in the same assay system [2]. Importantly, JB062 maintains sub-10 μM cardiac inhibition while preserving a distinct isoform selectivity profile that differs from both comparators (see cardiac/skeletal selectivity evidence below).

Cardiac myosin Hypertrophic cardiomyopathy ATPase inhibition Myosin modulator

Isoform Selectivity Inversion

The cardiac-to-skeletal myosin selectivity ratio (x/y) for JB062 is 3.4, indicating preferential inhibition of skeletal myosin (lower IC₅₀) over cardiac myosin [1]. In stark contrast, the structurally analogous JB061 (6a) exhibits a selectivity ratio of 0.5, demonstrating inverted selectivity with preferential cardiac myosin inhibition [2]. This quantitative inversion—a 6.8-fold difference in selectivity preference—arises solely from the substitution of the imine nitrogen side chain (ketimine in JB062 vs. aldimine in JB061) [3].

Myosin isoform selectivity Cardiac vs. skeletal Therapeutic window Structure-activity relationship

Cytotoxicity Profile in COS-7 Cells

In COS-7 cell viability assays, JB062 demonstrates a CC₁₀ (concentration causing 10% cell death) of 36 ± 35 μM [1]. This represents substantially higher cytotoxic potency compared to JB008 (5a; CC₁₀ = 286 ± 28 μM; 7.9-fold higher CC₁₀) and JB059 (5c; CC₁₀ = 339 ± 91 μM; 9.4-fold higher CC₁₀) [2]. JB062's CC₁₀ is comparable to that of JB061 (6a; 39 ± 38 μM), indicating that the cytotoxic profile is not simply a function of skeletal or cardiac myosin inhibition potency but reflects compound-specific cellular effects [3].

Cytotoxicity Cancer cell selectivity CC₁₀ Nonmuscle myosin

Smooth Muscle Myosin Inactivity

JB062 exhibits negligible inhibition of smooth muscle myosin II, with an IC₅₀ >100 μM [1]. This property is shared across the 4-hydroxycoumarin imine series but distinguishes JB062 from the widely used myosin inhibitor blebbistatin, which inhibits smooth muscle myosin with reported IC₅₀ values ranging from ~3 μM to 80 μM depending on the isoform and assay conditions [2]. The lack of smooth muscle activity in JB062 is consistent with the finding that none of the 4-hydroxycoumarin imine analogs in the series inhibit smooth muscle myosin II [3].

Smooth muscle myosin II Isoform selectivity Blebbistatin comparator Off-target profiling

Lipophilicity (ClogP)

JB062 has a calculated ClogP of 3.17 (or 2.78, depending on the calculation method) [1]. This lipophilicity is substantially higher than that of early-generation 4-hydroxycoumarin imines such as JB008 (5a; ClogP = 1.55/1.17) and JB057 (5b; ClogP = 1.91/1.53) [2]. The increased lipophilicity of JB062 correlates with its enhanced membrane permeability and may contribute to its improved cellular activity (CC₁₀ = 36 μM) relative to less lipophilic analogs [3].

Lipophilicity ClogP Physicochemical property Drug-likeness

JB062 Application Scenarios


Skeletal Muscle Contractility Studies

JB062 is the preferred 4-hydroxycoumarin imine for experiments requiring potent skeletal muscle myosin inhibition with minimal cardiac cross-reactivity. Its skeletal IC₅₀ of 1.6 μM is 5.7-fold more potent than JB061 and 1.6-fold more potent than JB058 [1]. Combined with a cardiac/skeletal selectivity ratio of 3.4 (skeletal-preferring), JB062 enables robust skeletal myosin suppression at concentrations that spare cardiac myosin function—a critical advantage for muscle-specific relaxation studies and ex vivo force measurements in skeletal muscle preparations [2].

Hypertrophic Cardiomyopathy Models

In hypertrophic cardiomyopathy research, JB062 offers a cardiac IC₅₀ of 5.4 μM alongside a skeletal IC₅₀ of 1.6 μM, providing a balanced inhibition profile distinct from the cardiac-biased JB061 (ratio 0.5) [3]. This intermediate selectivity makes JB062 suitable for studies investigating dual skeletal-cardiac myosin modulation or for experimental designs where excessive cardiac myosin inhibition is undesirable. The compound's consistent activity across both isoforms, verified in actin-activated ATPase assays, supports reproducible dosing in cellular and ex vivo HCM models [4].

Cytokinesis and Cancer Cytotoxicity Studies

JB062 suppresses cytokinesis in COS-7 cells at 40 μM and exhibits selective cytotoxicity toward human cancer cells (CC₁₀ = 36 μM) while sparing normal cells . This cytotoxic threshold is substantially lower than that of earlier analogs like JB008 (CC₁₀ = 286 μM) and JB059 (CC₁₀ = 339 μM) [5]. Researchers investigating nonmuscle myosin II's role in cell division, cancer cell migration, or cytoskeletal dynamics should select JB062 over less cytotoxic analogs to achieve observable phenotypic effects at feasible compound concentrations without exceeding solubility limits [6].

Smooth Muscle-Sparing Tissue Studies

JB062 demonstrates no significant inhibition of smooth muscle myosin II (IC₅₀ >100 μM), a property that differentiates it from blebbistatin, which inhibits smooth muscle myosin with IC₅₀ values as low as 3 μM [7]. This smooth muscle-sparing profile makes JB062 uniquely suited for studies requiring skeletal or cardiac myosin inhibition in mixed tissue preparations—such as ex vivo organ bath experiments containing both striated and smooth muscle components—where confounding smooth muscle effects would compromise data interpretation [8].

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